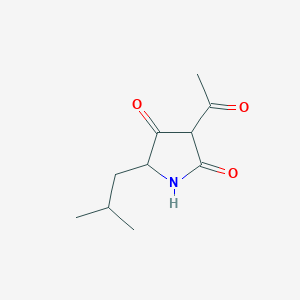

3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione

Descripción general

Descripción

3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an acetyl group and an isobutyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione typically involves the reaction of a pyrrolidine derivative with acetylating agents under controlled conditions. One common method involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the selective acetylation of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process. The final product is typically purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The carbonyl groups at positions 2 and 4 are primary sites for nucleophilic attack due to their electrophilic nature.

Reactions with Amines

-

Primary aliphatic amines (e.g., methylamine, 4-methoxybenzylamine) react with the 2,4-dione system to form enamine derivatives. For example, heating the compound with excess methylamine in ethanol yields 4-(1-methylamino)ethylene derivatives stabilized by intramolecular hydrogen bonding .

-

Aromatic amines (e.g., aniline) participate in multicomponent reactions, forming substituted pyrrolidine-2,3-diones. The reaction proceeds via a keto-enol tautomerism intermediate, with ethanol identified as the optimal solvent for higher yields .

Table 1: Reaction conditions and yields with amines

| Amine | Solvent | Temperature | Yield (%) | Product Type |

|---|---|---|---|---|

| Methylamine | Ethanol | Reflux | 62–80 | Enamine derivative |

| 4-Methoxybenzylamine | Ethanol | 80°C | 45–67 | Trisubstituted dione |

| Aniline | Acetic acid | RT | 70–77 | Pyrrolidine-2,3-dione |

Condensation Reactions

The acetyl group at position 3 enables further functionalization through condensation with nucleophiles.

Reactions with Hydrazines and Hydroxylamine

-

Hydrazine hydrate reacts with the acetyl group to form hydrazones, while hydroxylamine generates oxime derivatives. These reactions are pH-dependent, with optimal yields achieved under mildly acidic conditions .

-

Semicarbazide forms semicarbazones at the 3-acetyl position, confirmed by NMR and mass spectrometry .

Table 2: Condensation products and analytical data

| Reagent | Product | Key Spectral Data (¹H NMR, δ ppm) |

|---|---|---|

| Hydrazine | Hydrazone derivative | 2.35 (s, 3H, CH₃), 7.20–7.40 (m, Ar-H) |

| Hydroxylamine | Oxime derivative | 8.10 (s, 1H, N–OH), 3.90 (d, 2H, CH₂) |

Tautomerism and Ring Transformations

The compound exhibits keto-enol tautomerism, with computational studies (DFT) indicating a slight energy difference (~2–3 kcal/mol) between tautomers. This equilibrium facilitates ring-opening reactions in polar protic solvents like acetic acid .

Cyclization with Thiols

-

Reaction with thioacetic acid under Mitsunobu conditions generates pyrrolidin-3-ylethanethioate derivatives. This transformation involves intramolecular cyclization, confirmed by X-ray crystallography in related analogs .

Solvent-Dependent Reactivity

-

Glacial acetic acid promotes protonation of amine reactants, reducing nucleophilicity and yield. Switching to ethanol increases reaction efficiency due to better solubility and minimized side reactions .

-

DMSO and DCM are employed in transaminase-catalyzed reactions for stereoselective synthesis of pyrrolidine derivatives, though this is more relevant to analogs .

Computational Insights

DFT calculations reveal that kinetic selectivity dominates over thermodynamic control in reactions with methylamine. The lowest ΔG‡ pathway involves initial nucleophilic attack at the 4-position carbonyl, followed by tautomerization to the enamine product .

Figure 1: Proposed reaction mechanism with methylamine (simplified)

-

Nucleophilic attack at C4 → tetrahedral intermediate.

-

Proton transfer and tautomerization → enamine stabilization.

Biological Relevance

Aplicaciones Científicas De Investigación

3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione is a pyrrolidine derivative with a variety of applications in scientific research. It has a molecular formula of and a molecular weight of approximately 185.24 g/mol. The compound's structure includes a pyrrolidine ring with carbonyl groups at the 2 and 4 positions, an acetyl group at position 3, and a branched alkyl substituent at position 5, which contributes to its reactivity.

Scientific Research Applications

This compound is mainly intended for research purposes, not for human therapeutic or veterinary applications. The presence of multiple functional groups gives it reactivity, making it useful in various chemical transformations.

- Building block for synthesis This compound can be used as a building block in the synthesis of more complex molecules.

- Biological activities Pyrrolidine derivatives exhibit a range of biological activities. Further research into the specific activities of this compound could reveal potential applications.

Pyrrolidine Derivatives in Research

Recent studies indicate that pyrrolidine derivatives have a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . Pyrrolidine derivatives have been explored for potential use in treating cystic fibrosis, with more complex analogs showing promise as potential drugs . Pyrrolidine oxadiazoles are being investigated as potential anthelmintic drugs to combat parasitic roundworms . Polyhydroxylated pyrrolidine derivatives have demonstrated the potential to inhibit glycosidase and aldose reductase enzymes, which are important in diabetes treatment .

Synthesis of Pyrrolidine Derivatives

Mecanismo De Acción

The mechanism of action of 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may play a role in the compound’s ability to inhibit or activate certain biological pathways. The isobutyl group can influence the compound’s hydrophobicity and its ability to penetrate cell membranes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Acetyl-5-isobutyl-tetraminsaeure

- 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione, also known as a pyrrolidine derivative, exhibits significant biological activities that have been the focus of recent research. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multicomponent reactions. The compound can be synthesized from ethyl 2,4-dioxovalerate and various aldehydes through a reaction that promotes the formation of the pyrrolidine ring. The reaction conditions, such as solvent choice and reactant ratios, significantly influence the yield and purity of the final product. For instance, using ethanol as a solvent has been shown to enhance the yield compared to glacial acetic acid .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells. For example, derivatives containing free amino groups showed enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3-Acetyl-5-(2-methylpropyl) | A549 | 25 | 4 |

| 5-Nitrothiophene derivative | A549 | 15 | 6 |

| Control (Cisplatin) | A549 | 10 | - |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies indicate that similar pyrrolidine derivatives exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Acetyl-5-(2-methylpropyl) | Staphylococcus aureus | 32 µg/mL |

| Similar derivative | E. coli | 64 µg/mL |

| Control (Vancomycin) | S. aureus | 8 µg/mL |

Case Studies

- Anticancer Study : A study evaluated the effects of various pyrrolidine derivatives on A549 cells using an MTT assay. The results indicated that structural modifications significantly impacted cytotoxicity, with some compounds reducing cell viability by over 70% at concentrations as low as 25 µM .

- Antimicrobial Study : In another investigation, the antimicrobial properties were assessed against clinically relevant pathogens. The study found that certain derivatives demonstrated potent activity against methicillin-resistant S. aureus, suggesting their potential as lead compounds in antibiotic development .

Research Findings

Research indicates that the biological activity of pyrrolidine derivatives is influenced by their structural features. The presence of functional groups such as acetyl and alkyl chains enhances their interaction with biological targets. Computational studies have also provided insights into the mechanisms of action at the molecular level, aiding in the design of more effective derivatives .

Propiedades

IUPAC Name |

3-acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-5(2)4-7-9(13)8(6(3)12)10(14)11-7/h5,7-8H,4H2,1-3H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUYNFPDCDQSSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)C(C(=O)N1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558675 | |

| Record name | 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-26-1 | |

| Record name | 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.